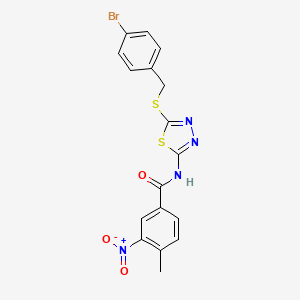

![molecular formula C21H24N4O2 B2985509 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide CAS No. 862810-63-7](/img/structure/B2985509.png)

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidin . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of amide-functionalized imidazo[1,2-a]pyrimidin involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The yield of the synthesized compound was reported to be around 79%, appearing as a white powder .Molecular Structure Analysis

The molecular structure of the compound involves an imidazo[1,2-a]pyrimidin ring attached to a methoxyphenyl group via an acetamide linkage . Docking studies have shown that the compound exhibits interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been the subject of various chemical reactions, including direct functionalization . This valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound is described as a white powder . In the FT-IR spectra, all compounds exhibited N–H stretching and bending bands of -NH2 group at 3448–3303 cm−1 and 1658–1645 cm−1 .科学的研究の応用

Selective Cyclooxygenase-2 Inhibitors

This compound is a derivative of Benzo [4,5]imidazo [1,2-a]pyrimidine and has been studied for its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of new anti-inflammatory drugs .

Molecular Modeling Studies

The compound has been used in molecular modeling studies, where it was found that its methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . This suggests that it could be a valuable tool in the study of COX-2 and the development of new drugs targeting this enzyme .

In Vitro and In Vivo COX-2 Inhibitory Effects

In vitro assays have shown that this compound and its derivatives have moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo studies have also demonstrated dose-dependent anti-nociceptive activity .

Potential Anti-Cancer Applications

The cytotoxicity effects of the synthesized compounds were tested on MCF-7 breast cancer cells, and all compounds showed considerable inhibitory results . This suggests potential applications in the field of cancer research and treatment .

Synthesis and Evaluation of New Derivatives

The compound has been used as a base for the synthesis and evaluation of a new series of benzo [4,5]imidazo [1,2-a]pyrimidine derivatives . These new compounds were assessed for their ability to inhibit COX-1 and COX-2 enzymes .

Pain Management

Given its potential as a COX-2 inhibitor and its demonstrated anti-nociceptive activity, this compound could have applications in the field of pain management .

作用機序

Target of Action

Compounds with similar imidazo[1,2-a]pyrimidine structures have been reported to target kras g12c, a protein involved in cell signaling pathways . These compounds act as covalent inhibitors, binding to the protein and preventing its normal function .

Mode of Action

These inhibitors form a covalent bond with their target protein, in this case, potentially KRAS G12C . This bond formation results in the inhibition of the protein’s function, disrupting the cell signaling pathways it is involved in .

Biochemical Pathways

Given the potential target of kras g12c, it can be inferred that the compound may affect cell signaling pathways, particularly those involved in cell growth and proliferation .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME) . These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound acts as a covalent inhibitor of kras g12c, it could potentially disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .

将来の方向性

特性

IUPAC Name |

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h5,8-11,13-15H,2-4,6-7,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZRPOOGYKMTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

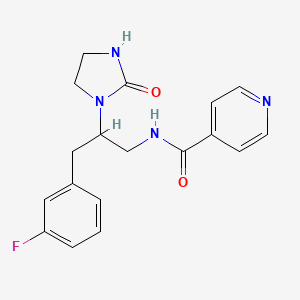

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)

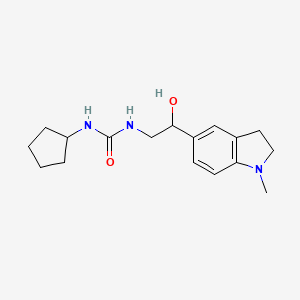

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)

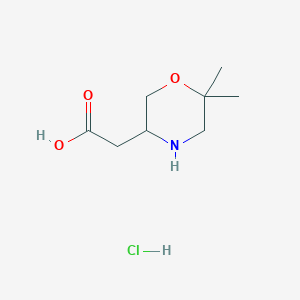

![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2985447.png)

![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride](/img/structure/B2985448.png)